(E)-4-(3,4,5-Trimethoxystyryl)phenol
(E)-4-(3,4,5-Trimethoxystyryl)phenol
4'-Hydroxy-3, 4, 5-trimethoxystilbene belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 4'-Hydroxy-3, 4, 5-trimethoxystilbene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4'-hydroxy-3, 4, 5-trimethoxystilbene is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
116519-00-7
VCID:
VC21302690
InChI:
InChI=1S/C17H18O4/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h4-11,18H,1-3H3
SMILES:
COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)O
Molecular Formula:
C17H18O4
Molecular Weight:
286.32 g/mol
(E)-4-(3,4,5-Trimethoxystyryl)phenol
CAS No.: 116519-00-7
Cat. No.: VC21302690
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 4'-Hydroxy-3, 4, 5-trimethoxystilbene belongs to the class of organic compounds known as stilbenes. These are organic compounds containing a 1, 2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. 4'-Hydroxy-3, 4, 5-trimethoxystilbene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 4'-hydroxy-3, 4, 5-trimethoxystilbene is primarily located in the membrane (predicted from logP). |
|---|---|
| CAS No. | 116519-00-7 |
| Molecular Formula | C17H18O4 |
| Molecular Weight | 286.32 g/mol |
| IUPAC Name | 4-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol |
| Standard InChI | InChI=1S/C17H18O4/c1-19-15-10-13(11-16(20-2)17(15)21-3)5-4-12-6-8-14(18)9-7-12/h4-11,18H,1-3H3 |
| Standard InChI Key | PGNACKMMQGBVTN-UHFFFAOYSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=C(C=C2)O |
| SMILES | COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)O |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)O |
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